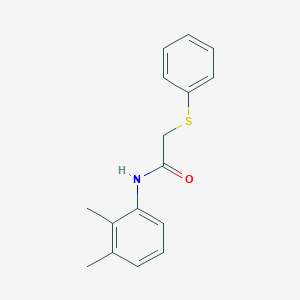![molecular formula C19H22N2O3 B5762395 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate](/img/structure/B5762395.png)
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methylphenyl group, and a propan-2-ylphenoxy group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate typically involves a multi-step process. One common method includes the condensation of 3-methylbenzaldehyde with an appropriate amine to form the Schiff base, followed by esterification with 2-(4-propan-2-ylphenoxy)acetic acid. The reaction conditions often require a catalyst, such as an acid or base, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.
Comparación Con Compuestos Similares
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain an aniline ring but differ in their substitution pattern and functional groups.
Double half-Heusler alloys: Although not directly related, these compounds share some structural similarities and are studied for their unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-7-9-17(10-8-15)23-12-18(22)24-21-19(20)16-6-4-5-14(3)11-16/h4-11,13H,12H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAUWIBQBBWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
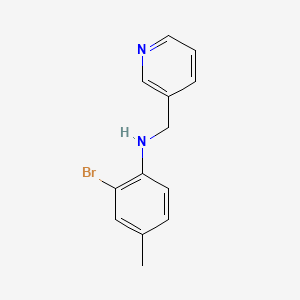
![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
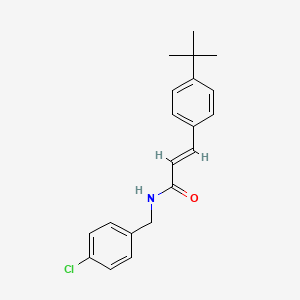
![N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B5762344.png)
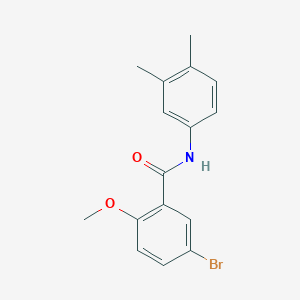
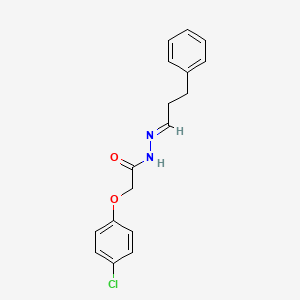
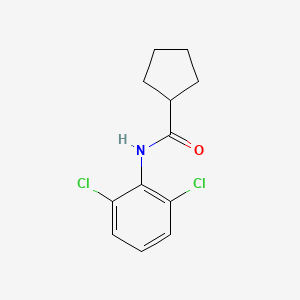
![[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methanol](/img/structure/B5762362.png)
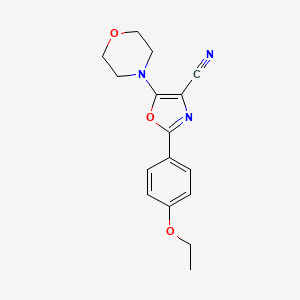
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
